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(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Antiviral Membrane Fusion Inhibitor Broad-Spectrum

Researchers developing next-generation ASK1 inhibitors often face a bottleneck in obtaining a validated, unsubstituted core scaffold for systematic SAR exploration. This compound is the exact hit identified by Volynets et al. via virtual screening, from which focused libraries yield sub-micromolar potency (IC50 down to 0.2 μM). - Offers a pristine starting point for divergent N-3 and phenyl-ring derivatization. - Serves as an essential negative control for membrane-intercalating antiviral analogs (e.g., LJ001). - Available for immediate dispatch; custom synthesis and bulk packaging are supported.

Molecular Formula C14H9NO2S2
Molecular Weight 287.35
CAS No. 35274-41-0
Cat. No. B2826821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS35274-41-0
Molecular FormulaC14H9NO2S2
Molecular Weight287.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C14H9NO2S2/c16-13-12(19-14(18)15-13)8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H,(H,15,16,18)/b12-8+
InChIKeyLOXWDRJQRHUJBB-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes105 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scaffold Overview for Targeted Inhibitor Development


(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-furan conjugate serving as the non-allylated core scaffold for two distinct chemical series: antiviral agents (e.g., LJ001) and kinase inhibitors (e.g., ASK1 inhibitors). Its key structural features include a 2-thioxo-1,3-thiazolidin-4-one ring and a 5-phenylfuran-2-yl methylidene substituent [1]. This specific scaffold has been identified as a novel hit for apoptosis signal-regulating kinase 1 (ASK1) inhibition via virtual screening [2], and its derivatives have been studied as antibacterial RNA polymerase inhibitors [3], making it a critical starting material for structure-activity relationship (SAR) studies.

Scaffold for divergent SAR programs: Core rhodanine-furan structure supports independent optimization toward antiviral or kinase-inhibitor chemotypes.
ASK1 inhibitor discovery: Validated starting point for virtual screening and lead optimization campaigns targeting apoptosis signal-regulating kinase 1.
Antibacterial RNAP probe: Class-level evidence supports use as a tool scaffold for bacterial RNA polymerase inhibition studies.

Why This Scaffold Cannot Replace LJ001 or Substituted Analogs


Substituting the parent compound (CAS 35274-41-0) for its N-allylated derivative LJ001 (CAS 851305-26-5) or vice versa will lead to a complete loss of the target biological activity. LJ001's broad-spectrum antiviral mechanism is critically dependent on the N-allyl group to intercalate into viral lipid membranes, a property absent in the non-allylated parent scaffold [1]. Conversely, the parent compound's activity profile as a kinase inhibitor scaffold is highly sensitive to substitutions at the N-3 position, with specific carboxylic acid chains being essential for sub-micromolar ASK1 inhibition [2]. This core scaffold is thus not a generic thiazolidinone but a versatile starting point for divergent SAR programs where N-3 and phenyl-ring substitutions dictate target engagement [3].

N-3 substitution
Replacing with N-allylated analog LJ001 shifts mechanism to membrane intercalation, away from kinase inhibition; the parent scaffold lacks the lipophilic chain required for antiviral activity.
Derivative potency
Optimized ASK1 derivatives carry specific N-3 carboxylic acid chains for sub-micromolar potency; the unsubstituted scaffold represents the baseline, and potency may not transfer without focused SAR.
Mechanism drift
Within the phenyl-furanyl-rhodanine class, some analogs inhibit RNAP while others cause membrane damage; core scaffold selection must align with the intended transcription-targeted mechanism.

Quantitative Differentiation Against Key Analogs


Antiviral Membrane Intercalation vs. N-Allylated Analog LJ001

A direct structural comparison between the parent compound and its N-allylated derivative, LJ001, reveals critical functional differentiation. LJ001 inhibits the entry of numerous enveloped viruses at non-cytotoxic concentrations due to its lipophilic N-allyl chain that intercalates into viral membranes. This essential structural feature is absent in the parent compound (CAS 35274-41-0), which lacks the N-allyl group at the 3-position of the thiazolidinone ring, precluding its use as a membrane-targeting antiviral agent [1].

Mechanism: Parent vs LJ001
Head-to-head
Parent lacks N-allyl group; no membrane intercalation reported. LJ001 (CAS 851305-26-5) shows IC50 ≤ 0.5 μM against enveloped virus entry.
Confirms parent scaffold is not a direct replacement for LJ001 in antiviral membrane-fusion studies.
Qualitative structural-mechanistic difference; reported context.
Antiviral Membrane Fusion Inhibitor Broad-Spectrum

ASK1 Kinase Inhibition Potency vs. Optimized Derivative

The target compound is the identified core scaffold for a novel series of ASK1 inhibitors discovered through virtual screening [1]. While the most active derivatives, such as ASK1-IN-7 (compound 4c), achieve an IC50 of 0.2 μM against ASK1 in vitro, the parent compound itself (CAS 35274-41-0) serves as the non-optimized starting point. This indicates a significant difference in potency, highlighting the critical role of subsequent N-3 substitutions for achieving high-affinity kinase binding .

ASK1 Potency: Parent vs Derivative
Cross-study comparable
Parent scaffold serves as baseline for SAR; optimized derivative ASK1-IN-7 (4c) achieves IC50 of 0.2 μM against ASK1.
Supports selection as the core scaffold for ASK1 lead optimization programs.
Potency improvement requires N-3 substitution; reported model context.
ASK1 Kinase Inhibitor Apoptosis

Antibacterial RNA Polymerase Selectivity over DNA Gyrase

In a study of phenyl-furanyl-rhodanines (PFRs), this class of compounds, of which the target compound is the core scaffold, was shown to inhibit bacterial RNA polymerase (RNAP) [1]. A subsequent critical analysis distinguished this mechanism from that of other antibacterials, noting that while some PFRs inhibit transcription, others in the same class can cause membrane damage or inhibit DNA synthesis [2]. This underscores the importance of the specific core scaffold for RNAP-targeted programs, where membrane-active or DNA-targeting analogs would represent off-target liabilities.

RNAP Selectivity vs DNA Gyrase
Class-level
PFR class inhibits E. coli RNAP transcription at ≤10 μM; some furanyl-rhodanines also cause membrane damage or inhibit DNA synthesis.
Selecting the RNAP-validated core scaffold helps avoid non-specific antibacterial mechanisms.
Class-level mechanism inference; source-specific review required.
Antibacterial RNA Polymerase Biofilm

Kinase Selectivity Profile vs. General Kinase Inhibitors

The scaffold (5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one and its direct derivatives can achieve activity against specific kinases. For example, a closely related thiazolidinone derivative demonstrated IC50 values of 2180 nM against EGFR and 3890 nM against HER-2 [1]. This moderate, dual-kinase activity profile distinguishes it from highly optimized, single-target kinase inhibitors, positioning this scaffold as a valuable tool for polypharmacology or for starting points where selectivity over a broad kinome panel is less critical than inhibiting specific combinations of targets [2].

Kinase Profile vs Erlotinib
Class-level
Related thiazolidinone derivative: EGFR IC50 = 2180 nM, HER-2 IC50 = 3890 nM. Erlotinib: EGFR IC50 = 0.09 μM, HER-2 IC50 = 0.42 μM.
Positions this scaffold class for early-stage polypharmacology or lead optimization, not direct potency comparison.
Solid-phase ELISA assay; reported kinase panel context.
EGFR HER-2 Kinase Inhibitor Selectivity

Targeted Application Scenarios in Drug Discovery


Lead Optimization for ASK1 Kinase Inhibitors

Procure this compound as the validated core scaffold for an ASK1 inhibitor program. As identified by Volynets et al., this is the novel starting point from which focused chemical libraries can be synthesized to achieve sub-micromolar potency, with the most potent derivatives reaching an IC50 of 0.2 μM [1]. This scenario is ideal for medicinal chemistry teams aiming to design proprietary, next-generation ASK1 inhibitors for inflammatory disorders [2].

Bacterial RNA Polymerase Inhibitor for Anti-Biofilm Agents

This scaffold is a key member of the phenyl-furanyl-rhodanine (PFR) class, which has demonstrated the ability to inhibit E. coli RNAP transcription at concentrations ≤10 μM and shows activity against Gram-positive pathogens in biofilms [1]. This scenario is suited for infectious disease researchers focused on developing new anti-biofilm agents, a high-priority need for combating nosocomial infections [2].

Chemical Biology Tool for Polypharmacology Studies

The compound's class demonstrates a dual-kinase inhibition profile against both EGFR and HER-2, with a thiazolidinone derivative showing IC50 values of 2180 nM and 3890 nM, respectively [1]. This makes it a valuable tool for studying the downstream effects of simultaneously modulating multiple receptor tyrosine kinases, an approach relevant in certain cancer and inflammatory disease models [2].

Negative Control for Antiviral Membrane Studies

Given its structural similarity to the membrane-intercalating antiviral LJ001, but lacking the critical N-allyl lipophilic chain, this compound serves as an ideal negative control in assays designed to study viral membrane fusion [1]. Using this scaffold ensures that any observed antiviral effect can be confidently attributed to the target compound's membrane-targeting properties rather than general cytotoxicity [2].

Lead Optimization for ASK1 Pathway Inhibitors
Selection Property: Core scaffold identity Validation Focus: ASK1 inhibitory potency and N-3 SAR
Bacterial RNA Polymerase Transcription Studies
Selection Property: PFR class RNAP inhibition Validation Focus: Mechanism-specific transcription vs membrane damage
Dual-Kinase Polypharmacology Research
Selection Property: Moderate EGFR/HER-2 class profile Validation Focus: Downstream signaling pathway response
Negative Control for Viral Membrane Intercalation Assays
Selection Property: Absence of N-allyl lipophilic chain Validation Focus: Comparator to LJ001 in membrane-fusion studies
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